Home > Products > Screening Compounds P61941 > (7-Fluoro-1,2,3,4-tetrahydroquinolin-4-yl)methanol
(7-Fluoro-1,2,3,4-tetrahydroquinolin-4-yl)methanol - 1515206-88-8

(7-Fluoro-1,2,3,4-tetrahydroquinolin-4-yl)methanol

Catalog Number: EVT-3105111
CAS Number: 1515206-88-8
Molecular Formula: C10H12FNO
Molecular Weight: 181.21
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Compound Description: This compound features a 1,2,3,4-tetrahydropyridine ring within its quinoline moiety, adopting a half-chair conformation. It exhibits intermolecular hydrogen bonding (N—H⋯O and C—H⋯O) leading to the formation of sheets, further connected by C—H⋯F hydrogen bonds and C—H⋯π interactions to create a three-dimensional crystal structure [].

7-Fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate de (2S,3S)-méthyle

    Compound Description: This compound exists as conformational salts, potentially forming solvates and hydrates, including crystalline forms [].

[(3R)-4-(4-chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]-acetic acid (MK-0524)

    Compound Description: MK-0524 is a potent and selective prostaglandin D2 receptor (DP) antagonist []. It exhibits poor pharmacokinetic properties in rats due to high biliary excretion, a characteristic addressed by replacing the 7-methylsulfone with a fluorine atom in subsequent optimization [].

7-(2,5-dihydro-4-imidazo[1,2-a]pyridine-3-yl-2,5-dioxo-1H-pyrrol-3-yl)-9-fluoro-1,2,3,4-tetrahydro-2-(1-piperidinyl-carbonyl)-pyrrolo[3,2,1-jk][1,4]benzodiazepine

    Compound Description: This compound exhibits potential in cancer chemotherapy, particularly for treating gastric, ovarian, non-small cell lung, and colorectal cancers [, ]. Its mechanism of action may involve synergistic effects with existing chemotherapeutic agents [].

7-fluoro-8-(4-methylpiperazin-1-yl)-1,2,3,5-tetrahydro-5-oxopyrrolo[1,2-a]-quinoline-4-carboxylic acid

    Compound Description: This compound is synthesized through a two-step process involving condensation of benzoylacetate with an imino ether, followed by intramolecular nucleophilic displacement cyclization [].

8-fluoro-9-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-6H-6-oxopyrido[1,2-a]-quinoline-5-carboxylic acid

    Compound Description: This compound is synthesized through a two-step process involving condensation of benzoylacetate with an imino ether, followed by intramolecular nucleophilic displacement cyclization [].

    Compound Description: This compound serves as a key intermediate in the synthesis of N-phenethyl-4 - (- 7-phenyl-3,4-dihydro-1,8-naphthyridin--1 (2H) - yl-amine, a pharmaceutically active ingredient [].

    Relevance: While not directly containing the tetrahydroquinoline motif, this compound is synthesized using a 1,2,3,4-tetrahydronaphthalene derivative as a starting material []. This synthetic connection suggests a potential route for accessing similar naphthyridine-based structures from (7-Fluoro-1,2,3,4-tetrahydroquinolin-4-yl)methanol through appropriate modifications and cyclization reactions.

1-cyclopropyl-6-fluoro-7-(8-methoxyimino-2,6-diaza-spiro[3.4]oct-6-yl)-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid aspartic acid salt

    Compound Description: This compound displays antimicrobial properties and demonstrates improved physicochemical properties, such as enhanced solubility and stability, compared to its phosphate or hydrochloride salts []. This aspartic acid salt form also exhibits reduced toxicity [].

Ethyl-4-(4′-fluoro-[1,1′-biphenyl]-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (4d)

    Compound Description: Synthesized via a nano-zirconium dioxide-catalyzed Biginelli reaction, 4d targets the peroxisome proliferator-activated receptor (PPAR)-γ and displays inhibitory effects on the proliferation of MCF-7 breast cancer cells (IC50 = 11.8 μM) [].

Ethyl-4-(3′-methoxy-[1,1′-biphenyl]-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (4e)

    Compound Description: Like 4d, compound 4e is also synthesized through a nano-zirconium dioxide-catalyzed Biginelli reaction and targets PPAR-γ. It exhibits inhibitory activity against MCF-7 cell proliferation with an IC50 of 15.8 μM [].

2-((1,2,3,4-tetrahydroquinolin-1-yl)(4- methoxyphenyl)methyl) phenol

    Compound Description: This tetrahydroquinoline derivative displays potent cytotoxic effects against human osteosarcoma cells, exhibiting an IC50 of 50.5 ± 3.8 µM []. It induces apoptosis and inhibits cell migration, suggesting potential as a chemotherapeutic agent. Studies on U2OS cells indicate a mitochondrial calcium-independent mechanism of apoptosis induction, while in HEK293 cells, it appears to operate through a caspase 3/7 mediated pathway [].

Overview

(7-Fluoro-1,2,3,4-tetrahydroquinolin-4-yl)methanol is a chemical compound characterized by a tetrahydroquinoline structure with a fluorine substituent and a hydroxymethyl group. This compound belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and potential therapeutic applications. The presence of the fluorine atom can enhance the lipophilicity and metabolic stability of the compound, making it a subject of interest in medicinal chemistry.

Source

The compound can be synthesized through various methods, including cyclization reactions involving specific precursors, as well as through modifications of existing tetrahydroquinoline derivatives. Studies have shown that fluorinated quinolines exhibit notable biological activities, including antibacterial and enzyme inhibition properties .

Classification

(7-Fluoro-1,2,3,4-tetrahydroquinolin-4-yl)methanol falls under the category of heterocyclic compounds, specifically quinolines and their derivatives. These compounds are often classified based on their ring structures and functional groups.

Synthesis Analysis

Methods

The synthesis of (7-Fluoro-1,2,3,4-tetrahydroquinolin-4-yl)methanol can be achieved through several methodologies:

  1. Cyclization Reactions: One common approach involves the Pictet–Spengler reaction where an appropriate amine precursor reacts with an aldehyde or ketone to form the tetrahydroquinoline framework .
  2. Fluorination: The introduction of the fluorine atom can be performed using electrophilic fluorination techniques or nucleophilic substitution methods on existing quinoline derivatives .
  3. Reduction Reactions: The hydroxymethyl group can be introduced through reduction processes involving carbonyl intermediates .

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature and solvent choice to optimize yields and selectivity. For example, using Lewis acids like boron trifluoride can facilitate cyclization reactions effectively.

Molecular Structure Analysis

Structure

The molecular structure of (7-Fluoro-1,2,3,4-tetrahydroquinolin-4-yl)methanol consists of a fused bicyclic system with a hydroxymethyl group at the 4-position and a fluorine atom at the 7-position. The molecular formula is C_{10}H_{12}F N O.

Data

  • Molecular Weight: Approximately 183.21 g/mol
  • Melting Point: Specific melting point data may vary based on synthesis methods but generally falls within typical ranges for similar compounds.
  • Spectroscopic Data: Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) can provide insights into the functional groups present and confirm structure.
Chemical Reactions Analysis

Reactions

(7-Fluoro-1,2,3,4-tetrahydroquinolin-4-yl)methanol participates in various chemical reactions:

  1. Nucleophilic Substitution: The hydroxymethyl group can act as a nucleophile in substitution reactions.
  2. Oxidation Reactions: The alcohol group may be oxidized to form corresponding carbonyl compounds.
  3. Condensation Reactions: It can undergo condensation with other electrophiles to form more complex structures.

Technical Details

The reactivity of this compound is influenced by the electron-withdrawing nature of the fluorine atom, which can enhance electrophilic attack at adjacent carbons.

Mechanism of Action

Process

The mechanism by which (7-Fluoro-1,2,3,4-tetrahydroquinolin-4-yl)methanol exerts its biological effects often involves interaction with specific biological targets such as enzymes or receptors.

  1. Enzyme Inhibition: The compound may act as an inhibitor by binding to active sites on enzymes involved in metabolic pathways.
  2. Receptor Modulation: It could also interact with neurotransmitter receptors affecting signaling pathways in neurological contexts .

Data

Quantitative data regarding binding affinities or inhibitory constants would typically be derived from pharmacological studies or molecular docking simulations.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but may have limited solubility in water due to its hydrophobic nature.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity characteristic of alcohols and aromatic compounds.
Applications

Scientific Uses

(7-Fluoro-1,2,3,4-tetrahydroquinolin-4-yl)methanol has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting various diseases due to its structural similarity to known bioactive molecules.
  2. Biological Research: Useful in studying enzyme mechanisms or receptor interactions due to its ability to modulate biological activity.
  3. Material Science: Potentially applicable in developing new materials with specific electronic or optical properties due to its unique molecular structure .
Introduction to (7-Fluoro-1,2,3,4-tetrahydroquinolin-4-yl)methanol in Medicinal Chemistry

Role of Tetrahydroquinoline Scaffolds in Drug Discovery

The tetrahydroquinoline (THQ) core constitutes a privileged scaffold in medicinal chemistry due to its structural rigidity, hydrogen bonding capability, and balanced lipophilicity. This partially saturated bicyclic system maintains planarity for π-π stacking interactions while offering chiral centers for stereoselective target engagement. The scaffold's versatility is evidenced by its presence in clinically validated inhibitors across therapeutic domains:

  • Oncology Therapeutics: Morpholine-substituted THQ derivatives demonstrate potent mTOR inhibition by occupying the ATP-binding pocket. Molecular dynamics simulations reveal that the THQ scaffold maintains stable hydrogen bonds with VAL2240 and hydrophobic interactions with PHE2108 residues in mTOR (PDB ID: 4JT6). Compound 10e (a trifluoromethyl/morpholine-containing THQ analog) exhibited exceptional cytotoxicity against A549 lung cancer cells (IC₅₀ = 0.033 µM), surpassing reference drugs Everolimus and 5-fluorouracil [7]. The scaffold's conformational flexibility enables optimal positioning of pharmacophoric elements within the kinase active site.

  • Anti-infective Agents: 5,8-Disubstituted THQ derivatives show significant activity against Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies indicate that N-methylpiperazine at the 8-position and lipophilic benzyl groups at the 5-position enhance potency against mycobacterial ATP synthase. The THQ core serves as a rigid platform for presenting these substituents in three-dimensional space [1].

  • Central Nervous System (CNS) Drugs: The THQ scaffold's ability to cross the blood-brain barrier is enhanced by fluorination, as evidenced by fluorinated THQ analogs in clinical development for neurological disorders. The scaffold's moderate logP range (1.5-3.0) and molecular weight <300 support favorable blood-brain barrier permeability [6].

Table 2: Therapeutic Applications of THQ-Based Compounds

Therapeutic AreaBiological TargetKey Structural FeaturesActivity Highlights
OncologymTOR kinase4-Morpholinyl-6-(trifluoromethyl)THQIC₅₀ = 33 nM (A549 cells) [7]
Infectious DiseasesMycobacterial ATP synthase5-Benzyl-8-(N-methylpiperazinyl)THQPotent M.tb inhibition [1]
Hypoxia SignalingHIF-2αTetralin/THQ hybridPatent WO2021188769A1 [2]

Significance of Fluorine Substituents in Bioactive Molecules

The strategic incorporation of fluorine at the 7-position of the THQ scaffold profoundly influences molecular properties through electronic, steric, and metabolic mechanisms:

  • Electron-Withdrawing Effects: Fluorine's high electronegativity (3.98 Pauling scale) induces polar σ-bond formation and modifies π-system electron distribution. In 6-fluoro-1,2,3,4-tetrahydro-2-methylquinoline, fluorine decreases the pKa of the adjacent nitrogen by approximately 1 unit (predicted pKa = 5.21), enhancing hydrogen bond acceptor capability and influencing ionization state at physiological pH [3]. This electronic perturbation is critical for target binding affinity, particularly in kinase active sites where electrostatic complementarity is essential.

  • Metabolic Stabilization: Fluorine impedes oxidative metabolism through two primary mechanisms: blocking para-hydroxylation on aromatic rings and strengthening C-H bonds at adjacent positions. In microsomal stability studies, fluorinated THQ derivatives exhibited significantly slower clearance compared to non-fluorinated analogs. Specifically, fluorinated THQ-based inhibitors of mycobacterial ATP synthase demonstrated >2-fold higher metabolic stability than the reference drug bedaquiline in liver microsome assays [1].

  • Lipophilicity Optimization: Fluorine substitution fine-tunes partition coefficients without dramatically increasing molecular weight. The 7-fluoro substituent in THQ derivatives typically increases logD by 0.2-0.4 units compared to non-fluorinated counterparts, as observed in chromatographic logP measurements of 6-fluoro-1,2,3,4-tetrahydro-2-methylquinoline (experimental logP ≈ 1.04) versus unsubstituted THQ (logP ≈ 0.7) [3]. This moderate lipophilicity enhancement improves membrane permeability while maintaining aqueous solubility.

  • Stereoelectronic Effects: The fluorine atom's lone pairs engage in orthogonal dipolar interactions with protein backbone carbonyls and cationic residues. This "fluorine bonding" phenomenon contributes 0.5-2.0 kcal/mol to binding energy, as evidenced in protein-ligand crystal structures of fluorinated THQ derivatives bound to mTOR kinase [7].

Rationale for Methanol Functionalization in Heterocyclic Systems

The hydroxymethyl group at the 4-position of the THQ scaffold provides multifaceted advantages for molecular design, serving as both a hydrogen bond donor/acceptor and a synthetic handle for structural diversification:

  • Hydrogen Bonding Capability: The primary alcohol forms bidentate hydrogen bonds with protein residues, enhancing target affinity. In molecular docking studies of mTOR inhibitors, analogs featuring hydroxymethyl groups demonstrated additional hydrogen bonds with TYR2225 compared to methyl-substituted derivatives, improving binding scores by 1.2-1.8 kcal/mol [7]. This interaction is geometrically constrained by the THQ ring system, positioning the hydroxyl group for optimal contact with complementary residues.

  • Synthetic Versatility: The alcohol functionality serves as a linchpin for structural elaboration through standard transformations:

  • Esterification: Formation of sulfonamide conjugates as in N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide (CAS: 1005299-58-0), where the alcohol is activated for nucleophilic substitution [4]
  • Oxidation: Controlled oxidation provides aldehyde intermediates for reductive amination or Wittig reactions
  • Etherification: Williamson ether synthesis enables installation of morpholine rings or other nitrogenous heterocycles common in kinase inhibitors [7]

  • Conformational Steering: The hydroxymethyl group influences ring geometry through steric interactions and intramolecular hydrogen bonding. NMR analysis of (8-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methanol (a regioisomeric analog) reveals restricted rotation about the C3-C bond and preferred equatorial orientation in solution phase, which modulates presentation of the nitrogen lone pair for target interaction [6]. This conformational bias enhances selectivity by disfavoring binding to off-target proteins.

  • Physicochemical Modulation: Alcohol functionality improves aqueous solubility through hydrogen bonding with water molecules. Predicted solubility for (7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)methanol exceeds 10 mg/mL, significantly higher than non-hydroxylated analogs (<1 mg/mL). This property enhances bioavailability by improving dissolution rates and reducing food effect variability [6] .

  • Metabolic Diversification: The hydroxymethyl group undergoes glucuronidation rather than cytochrome P450-mediated oxidation, providing an alternative clearance pathway that mitigates reactive metabolite formation. This shifts biotransformation away from potentially toxic pathways while maintaining favorable clearance profiles .

Table 3: Synthetic Applications of the Hydroxymethyl Group in THQ Derivatives

TransformationReagents/ConditionsResulting Functional GroupBiological Application
Sulfonylation3-Fluoro-4-methoxybenzenesulfonyl chloride, pyridineSulfonamideAntibacterial agents [4]
EtherificationDEAD/PPh₃, morpholineMorpholinylmethylmTOR inhibitors [7]
OxidationMnO₂, CH₂Cl₂AldehydeSchiff base formation
Carbamate formation4-Nitrophenyl chloroformate, then aminesCarbamateProdrug strategies

Properties

CAS Number

1515206-88-8

Product Name

(7-Fluoro-1,2,3,4-tetrahydroquinolin-4-yl)methanol

IUPAC Name

(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)methanol

Molecular Formula

C10H12FNO

Molecular Weight

181.21

InChI

InChI=1S/C10H12FNO/c11-8-1-2-9-7(6-13)3-4-12-10(9)5-8/h1-2,5,7,12-13H,3-4,6H2

InChI Key

GXRLAXOTOHSNQU-UHFFFAOYSA-N

SMILES

C1CNC2=C(C1CO)C=CC(=C2)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.